molecular formula C10H11NO2 B1313186 4-Formyl-n,n-dimethylbenzamide CAS No. 58287-76-6

4-Formyl-n,n-dimethylbenzamide

Cat. No.: B1313186
CAS No.: 58287-76-6
M. Wt: 177.2 g/mol
InChI Key: RXRYFFTVFMQTKA-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Core Chemistry in Advanced Synthetic Strategies

The benzamide scaffold, an amide derivative of benzoic acid, is a privileged substructure in medicinal chemistry and materials science. researchgate.netontosight.ai Benzamides are integral to a vast number of pharmaceutical agents due to their metabolic stability and ability to participate in crucial binding interactions with biological targets. researchgate.net

Advanced synthetic strategies frequently utilize the benzamide core as a central framework for elaboration. The synthesis of complex benzamide derivatives often involves multi-step reaction sequences. ontosight.ai These sequences may begin with the formation of the amide bond itself, followed by the strategic introduction of various functional groups onto the aromatic ring. acs.org For example, research into glucokinase activators has heavily focused on benzamide derivatives, exploring a wide range of substituents on the phenyl ring to modulate biological activity. researchgate.net

The reactivity of the benzamide core can be tuned by the electronic nature of its substituents. Electron-withdrawing or electron-donating groups on the aromatic ring can influence the properties of the amide bond and provide handles for further chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. core.ac.uk The development of compounds like 4-Formyl-N,N-dimethylbenzamide, which already contains a reactive formyl group, provides a direct route for derivatization through reactions typical of aldehydes, such as reductive amination or Wittig reactions, to build molecular complexity upon the stable benzamide platform. nih.gov However, the synthesis of such substituted benzamides can present challenges; for instance, the preparation of this compound from 4-formylbenzoic acid under certain conditions has been reported to result in decomposition. researchgate.net

Historical Context of Research on Analogous Aromatic Amide and Aldehyde Derivatives

The study of aromatic amides and aldehydes has a rich history deeply embedded in the development of organic chemistry. numberanalytics.com

The synthesis of aromatic amides dates back to the foundational period of the science, with early methods relying on the direct reaction of aromatic amines with carboxylic acids or their derivatives. numberanalytics.com A landmark development was the Beckmann rearrangement, discovered by Ernst Otto Beckmann in the late 19th century, which provided a method to convert oximes into amides, a reaction that became a staple for incorporating nitrogen into cyclic and acyclic systems. pulsus.com Early amide synthesis methods, while effective, often suffered from low atom economy and produced significant waste. This spurred the 20th and 21st-century drive towards developing more efficient and sustainable metal-catalyzed transformations and coupling reagents. pulsus.com

Similarly, aromatic aldehydes have long been key players in organic synthesis. The Vilsmeier-Haack reaction, for example, became a classic method for the formylation of aromatic rings. The Knoevenagel condensation and aldol (B89426) condensation reactions, involving aromatic aldehydes, have been used for over a century to form new carbon-carbon bonds. nih.gov Research into the synthesis of aromatic aldehydes continues to evolve, with modern methods focusing on milder conditions and greater functional group tolerance, such as the silver(I)-catalyzed formylation of aryl bromides. bohrium.com The historical importance of both functional groups underpins the contemporary interest in molecules like this compound, which combine these classic reactive centers in a single structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYFFTVFMQTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441680
Record name 4-formyl-n,n-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58287-76-6
Record name 4-formyl-n,n-dimethylbenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID90441680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-N,N-dimethylbenzamide
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Chemical Reactivity and Transformation Pathways of 4 Formyl N,n Dimethylbenzamide

Reactions Involving the Formyl (-CHO) Group

The aldehyde or formyl group is a highly versatile functional group in organic chemistry, primarily known for its susceptibility to nucleophilic attack at the carbonyl carbon. tcichemicals.com It serves as a precursor for a wide array of other functional groups and for the formation of new carbon-carbon bonds. tcichemicals.com

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. This reaction is fundamental to the formation of new carbon-carbon bonds. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can attack the formyl carbon to create secondary alcohols after an aqueous workup. Similarly, the Wittig reaction, utilizing phosphorus ylides, can convert the aldehyde into an alkene, providing a powerful tool for extending the carbon chain. tcichemicals.com

While specific studies on 4-Formyl-N,N-dimethylbenzamide are not extensively detailed in the provided context, the reactivity is analogous to other aromatic aldehydes. For instance, the general reaction pathway for the addition of a generic nucleophile (Nu⁻) is well-established.

Table 1: Examples of Nucleophilic Addition Reactions at the Formyl Group

Reaction Type Reagent Example Product Type
Grignard Reaction Methylmagnesium bromide (CH₃MgBr) Secondary Alcohol
Wittig Reaction Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br) Alkene

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. tcichemicals.com

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) can convert the formyl group of this compound into a carboxyl group, yielding 4-carboxy-N,N-dimethylbenzamide.

Reduction: The formyl group is easily reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the molecule to 4-(hydroxymethyl)-N,N-dimethylbenzamide. A study on the chemoselective partial reduction of amides to aldehydes using Diisobutylaluminium hydride (DIBALH) highlights the aldehyde's position as a reduction product of a more oxidized functional group. rsc.org

Table 2: Oxidation and Reduction of the Formyl Group

Transformation Reagent Product
Oxidation Potassium Permanganate (KMnO₄) 4-carboxy-N,N-dimethylbenzamide

The formyl group undergoes condensation reactions with primary amines, hydrazines, and other related nucleophiles to form imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition mechanism followed by the elimination of a water molecule. The formation of hydrazone derivatives is a common strategy in medicinal chemistry to synthesize new bioactive molecules. nih.govresearchgate.net For example, reacting this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) would yield the corresponding hydrazone. These reactions are often reversible and catalyzed by acid.

Reactions Involving the N,N-Dimethylamide (-CON(CH₃)₂) Group

The N,N-dimethylamide group is significantly less reactive than the formyl group due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under specific and often harsh conditions, it can undergo transformations.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond and typically requires strong acidic or basic conditions and elevated temperatures.

Acid-Catalyzed Hydrolysis: In the presence of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the cleavage of the amide bond, yielding a carboxylic acid (4-formylbenzoic acid) and dimethylamine (B145610). rsc.org

Base-Catalyzed Hydrolysis: Under strong basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide is less electrophilic. The reaction produces the carboxylate salt (4-formylbenzoate) and dimethylamine.

Studies on the acid-catalyzed hydrolysis of N,N-dimethylbenzamide have shown that the reaction rate is dependent on the acidity of the medium. rsc.org

N-dealkylation is the removal of one or both methyl groups from the amide nitrogen. This transformation is significant in drug metabolism, often mediated by enzymes like cytochrome P450, but can also be achieved through chemical methods. nih.govmdpi.com

Metabolic N-Dealkylation: In biological systems, the N-dealkylation of tertiary amines and amides is a common metabolic pathway. nih.gov The process involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amide (N-methyl-4-formylbenzamide) and formaldehyde. nih.govsemanticscholar.org Studies of N,N-dialkylbenzamides have shown that this in vitro metabolism yields an N-alkylamide and the corresponding aldehyde. nih.gov

Chemical N-Dealkylation: Chemical methods for N-dealkylation often employ reagents like chloroformates (e.g., phenyl chloroformate) in what is known as the von Braun reaction. This reaction proceeds by forming a carbamate (B1207046) intermediate, which is then hydrolyzed to the secondary amine. mdpi.com Another approach involves oxidative methods that can mimic the metabolic pathways.

The metabolic conversion of N,N-dimethylbenzamide can also lead to the formation of N-(hydroxymethyl)-N-methylbenzamide as an intermediate metabolite. nih.gov This highlights a pathway for N-functionalization where one methyl group is hydroxylated. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-formyl-4-hydroxy-N-methylbenzamide
4-carboxy-N,N-dimethylbenzamide
4-(hydroxymethyl)-N,N-dimethylbenzamide
Hydrazine
Phenylhydrazine
4-formylbenzoic acid
Dimethylamine
4-formylbenzoate
N-methyl-4-formylbenzamide
Formaldehyde
N-(hydroxymethyl)-N-methylbenzamide
Methylmagnesium bromide
Methyltriphenylphosphonium bromide
Sodium Cyanide
Potassium permanganate
Chromic acid
Sodium borohydride
Lithium aluminum hydride
Diisobutylaluminium hydride (DIBALH)
Hydrochloric acid
Sulfuric acid

Participation in Directing Group Chemistry

The N,N-dimethylcarboxamide group is a powerful directing group in organic synthesis, primarily facilitating the functionalization of the aromatic C-H bonds at the positions ortho to itself (C3 and C5). This is achieved through its ability to coordinate with metal centers, bringing the catalyst into close proximity to the targeted C-H bonds. This mode of action is central to directed ortho-metalation (DoM) and various transition-metal-catalyzed C-H activation reactions. organic-chemistry.orgresearchgate.net

In the context of this compound, the amide group is expected to be the dominant directing group. In directed ortho-metalation, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would lead to the regioselective deprotonation at the C3 and C5 positions. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents. The strong coordinating ability of the tertiary amide is crucial for the efficiency and regioselectivity of this process. organic-chemistry.orgwikipedia.org

Furthermore, the N,N-dimethylcarboxamide group can direct transition metal catalysts, such as rhodium and palladium, to the ortho C-H bonds. nih.govnih.gov This enables a variety of cross-coupling and functionalization reactions. For instance, rhodium(III)-catalyzed C-H activation could be employed for the annulation with alkynes or alkenes to construct new heterocyclic frameworks. nih.govsnnu.edu.cn Similarly, palladium-catalyzed reactions could facilitate arylation, alkenylation, or other cross-coupling reactions at the activated ortho positions. nih.govrsc.org

While the formyl group can also act as a directing group, particularly in rhodium- and iridium-catalyzed C-H activation, the N,N-dimethylcarboxamide is generally considered a more potent directing group in these contexts. snnu.edu.cn

Reactivity of the Aromatic Ring

The electronic nature of the aromatic ring in this compound is significantly influenced by both the formyl and the N,N-dimethylcarboxamide substituents. Both groups are electron-withdrawing, rendering the aromatic ring electron-deficient and thus influencing its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Both the formyl and the N,N-dimethylcarboxamide groups are deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. This is due to their electron-withdrawing nature, which destabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. The deactivation of the ring means that harsher reaction conditions are often required compared to benzene (B151609).

For this compound, the incoming electrophile would be directed to the positions that are meta to both substituents. In this specific case, the positions meta to the formyl group are C3 and C5, and the positions meta to the N,N-dimethylcarboxamide group are also C3 and C5. Therefore, electrophilic substitution is expected to occur selectively at these positions.

A common example of an electrophilic aromatic substitution is nitration. The nitration of benzaldehyde, for instance, predominantly yields meta-nitrobenzaldehyde. google.comresearchgate.net Given the combined directing effects of the two groups in this compound, nitration with a mixture of nitric and sulfuric acid would be expected to yield 4-formyl-3-nitro-N,N-dimethylbenzamide.

Table 1: Predicted Major Product of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-formyl-3-nitro-N,N-dimethylbenzamide
HalogenationX₂ (e.g., Br₂), FeX₃3-halo-4-formyl-N,N-dimethylbenzamide
SulfonationFuming H₂SO₄This compound-3-sulfonic acid

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a reaction pathway for aromatic compounds that bear strong electron-withdrawing groups and a good leaving group (such as a halide). The electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex).

While this compound itself does not have a leaving group for a typical SNAᵣ reaction, a derivative, such as 2-chloro-4-formyl-N,N-dimethylbenzamide, would be highly susceptible to this type of reaction. In such a case, the strong electron-withdrawing effects of both the formyl and the N,N-dimethylcarboxamide groups would activate the ring. The nucleophile would attack the carbon bearing the leaving group, and the negative charge of the Meisenheimer complex would be delocalized and stabilized by both substituents. The ortho and para positions relative to the electron-withdrawing groups are activated in SNAᵣ reactions.

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of two distinct functional groups in this compound introduces the challenge and opportunity of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, in a reduction reaction, a mild reducing agent might selectively reduce the aldehyde to an alcohol while leaving the amide intact. Conversely, a stronger reducing agent could potentially reduce both functional groups. The choice of reagents and reaction conditions is therefore critical in achieving the desired transformation.

An example of a chemoselective transformation is the selective reduction of the formyl group. Reagents like sodium borohydride (NaBH₄) are generally capable of reducing aldehydes and ketones but not amides. Therefore, treatment of this compound with NaBH₄ would be expected to yield (4-(hydroxymethyl)phenyl)(dimethylamino)methanone.

Regioselectivity , the preference for reaction at one position over another, is primarily dictated by the directing effects of the functional groups, as discussed in the previous sections. In directed ortho-metalation and transition-metal-catalyzed C-H activation, the N,N-dimethylcarboxamide group would be the primary director, leading to functionalization at the C3 and C5 positions. In electrophilic aromatic substitution, the concerted meta-directing effect of both groups would also favor substitution at C3 and C5.

The interplay between the reactivity of the functional groups and the aromatic ring can lead to complex and synthetically useful transformations. For example, a reaction sequence could involve an initial amide-directed C-H functionalization at the ortho position, followed by a transformation of the formyl group, allowing for the construction of complex molecular architectures with high levels of control.

Table 2: Summary of Predicted Chemo- and Regioselectivity

Reaction TypeReagent/CatalystPredicted SelectivityMajor Product
ReductionNaBH₄Chemoselective reduction of the aldehyde(4-(hydroxymethyl)phenyl)(dimethylamino)methanone
Directed ortho-metalations-BuLi, then E⁺Regioselective C-H activation ortho to the amide3-E-4-formyl-N,N-dimethylbenzamide
Electrophilic Aromatic Substitution (Nitration)HNO₃, H₂SO₄Regioselective substitution meta to both groups4-formyl-3-nitro-N,N-dimethylbenzamide

Derivatives and Analogues of 4 Formyl N,n Dimethylbenzamide

Synthesis of Structurally Modified Analogues

The generation of a library of 4-Formyl-N,N-dimethylbenzamide analogues hinges on the application of established and innovative synthetic methodologies. These approaches target specific regions of the molecule to introduce a diverse range of functional groups.

Ring-Substituted Derivatives

The introduction of substituents onto the benzene (B151609) ring of this compound can be achieved through several synthetic strategies. The choice of strategy is often dictated by the desired substituent and its intended position relative to the existing formyl and N,N-dimethylamido groups.

One common approach involves the use of a pre-substituted starting material. For instance, the synthesis of a chloro-substituted analogue could commence from a chloromethylbenzoic acid. The synthesis of N,N-dimethylbenzamides from benzoic acids is a well-established transformation. A general procedure for the oxidative amidation of an aryl alcohol can be adapted for this purpose. This involves reacting the corresponding substituted benzyl (B1604629) alcohol with an appropriate amine in the presence of a suitable oxidizing system.

Another strategy is the direct functionalization of the this compound ring through electrophilic aromatic substitution. However, the directing effects of the existing substituents must be carefully considered. The formyl group is a deactivating, meta-directing group, while the N,N-dimethylamido group is an activating, ortho,para-directing group. Their combined influence will determine the regioselectivity of the substitution.

Below is a table of selected ring-substituted N,N-dimethylbenzamide derivatives with their reported spectroscopic data, which can serve as a reference for the characterization of newly synthesized analogues of this compound.

Compound Name1H NMR (Solvent)13C NMR (Solvent)
2-chloro-N,N-dimethylbenzamideδ 7.32 (dt, J = 6.6, 3.3 Hz, 1H), 7.28 – 7.15 (m, 3H), 3.07 (s, 3H), 2.80 (s, 3H) (CDCl3)δ 168.56, 136.43, 130.37, 130.18, 129.67, 127.85, 127.29, 77.58, 77.36, 77.16, 76.73, 38.18, 34.76 (CDCl3)
3-Chloro-N,N-dimethylbenzamideδ = 7.45–7.25 (m, 4H), 3.10 (s, 3H), 2.98 (s, 3H) (CDCl3)δ = 170.0, 138.0, 134.4, 129.8, 129.7, 127.2, 125.1, 39.5, 35.4 (CDCl3)
4-fluoro-N,N-dimethylbenzamideδ 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J = 22.5 Hz, 6H) (DMSO)δ 169.15, 163.59, 161.14, 132.85, 129.47, 115.15, 39.72, 34.79 (DMSO)
N,N-Dimethyl-4-dimethylaminobenzamideδ 7.42 – 7.34 (m, 1H), 6.66 (d, J = 8.9 Hz, 1H), 3.07 (s, 1H), 2.99 (s, 1H) (CDCl3)δ 172.37, 151.44, 132.30, 129.41, 123.08, 111.18, 77.58, 77.16, 76.73, 40.37 (CDCl3)
N,N,4-trimethylbenzamideNot availableδ 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90 (DMSO)
N,N-dimethyl-4-nitrobenzamideNot availableδ 169.37, 148.34, 142.56, 128.16, 123.90, 77.58, 77.16, 76.73, 39.43, 35.46 (CDCl3)
4-Trifluoromethyl-N,N-dimethylbenzamideδ = 7.67 (d, J = 8 Hz, 2H), 7.54 (d, J = 8 Hz, 2H), 3.12 (s, 3H), 2.96 (s, 3H) (CDCl3)Not available

Amide Nitrogen Atom Modifications

Modification of the amide nitrogen atom in this compound involves the synthesis of analogues with different N-alkyl or N-aryl substituents. A common route to these derivatives is the reaction of a 4-formylbenzoyl chloride with a corresponding primary or secondary amine. The 4-formylbenzoyl chloride can be prepared from 4-formylbenzoic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Alternatively, direct amidation of 4-formylbenzoic acid with an amine can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®). These methods offer mild reaction conditions and broad substrate scope. For example, the synthesis of N-formyl imides has been reported to proceed via an amidine intermediate using T3P®, which could be a potential route for N-formyl derivatives of 4-formylbenzamide. aragen.com

The following table presents a selection of N-substituted benzamides, illustrating the types of modifications possible at the amide nitrogen.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-ethyl-N-methylbenzamideC10H13NO163.22
N-formylbenzamideC8H7NO2149.15
N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide (B126)C25H33NO4411.53

Aldehyde Group Modifications

The aldehyde group in this compound is a key site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

One of the most common reactions of aldehydes is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. google.comd-nb.info By reacting this compound with a suitable phosphonium (B103445) ylide, a variety of vinyl-substituted benzamide analogues can be prepared. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. google.com

Another important class of reactions involves the condensation of the aldehyde with nitrogen nucleophiles to form imines, oximes, and hydrazones. For instance, reaction with hydroxylamine (B1172632) will yield the corresponding oxime, while reaction with hydrazines will produce hydrazones. These reactions are typically straightforward and proceed under mild conditions.

The aldehyde can also undergo oxidation to a carboxylic acid or reduction to a primary alcohol. Furthermore, it can participate in various carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation or the Grignard reaction, to generate more complex molecular architectures.

Comparative Studies on Structure-Reactivity Relationships within Analogous Series

The systematic modification of the this compound structure allows for the investigation of structure-reactivity relationships. The electronic and steric effects of the introduced substituents can significantly influence the chemical properties of both the aldehyde and the amide functionalities.

The reactivity of the aldehyde group is particularly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) are expected to increase the electrophilicity of the aldehyde carbon, thereby accelerating the rate of nucleophilic addition reactions. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) should decrease the reactivity of the aldehyde towards nucleophiles. These effects can be quantified using the Hammett equation, which relates the reaction rates of substituted aromatic compounds to the electronic properties of their substituents.

The amide functionality is also influenced by the ring substituents. The resonance delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character. Electron-withdrawing groups on the ring can enhance this delocalization by pulling electron density from the carbonyl group, which in turn can affect the rotational barrier around the C-N bond and the basicity of the amide nitrogen.

Comparative studies of analogous series, for example, by monitoring the rates of a specific reaction (e.g., oxime formation) for a series of ring-substituted 4-formyl-N,N-dimethylbenzamides, can provide valuable quantitative data on these structure-reactivity relationships. Such studies are crucial for the rational design of molecules with tailored reactivity and properties.

Advanced Spectroscopic Characterization of 4 Formyl N,n Dimethylbenzamide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Formyl-N,N-dimethylbenzamide is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic effects of the formyl and N,N-dimethylamido groups.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing formyl group are expected to resonate further downfield (approx. δ 7.9-8.1 ppm) compared to the protons ortho to the N,N-dimethylamido group (approx. δ 7.5-7.7 ppm).

N,N-Dimethyl Protons (-N(CH₃)₂): Due to hindered rotation around the amide C-N bond, the two methyl groups are chemically non-equivalent at room temperature. This results in two separate singlets, typically observed around δ 2.9 and 3.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.1Singlet (s)1H
Aromatic (ortho to -CHO)7.9 - 8.1Doublet (d)2H
Aromatic (ortho to -CONMe₂)7.5 - 7.7Doublet (d)2H
N-Methyl (cis to C=O)~3.1Singlet (s)3H
N-Methyl (trans to C=O)~2.9Singlet (s)3H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and electronic environment. For this compound, the key resonances can be predicted based on data from analogous structures.

Carbonyl Carbons: Two signals for the carbonyl carbons are expected in the most downfield region. The aldehyde carbonyl carbon (-CHO) typically appears around δ 191-193 ppm, while the amide carbonyl carbon (-CONMe₂) is found further upfield, around δ 170-172 ppm.

Aromatic Carbons: The para-substitution pattern results in four signals for the six aromatic carbons. The carbon bearing the formyl group (C-CHO) and the carbon bearing the amide group (C-CONMe₂) are distinct quaternary carbons. The remaining four carbons appear as two sets of equivalent CH carbons.

N-Methyl Carbons: The two non-equivalent N-methyl carbons will show two distinct signals in the upfield region, typically around δ 35 and 39 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon TypePredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)191 - 193
Amide Carbonyl (C=O)170 - 172
Aromatic (C-CHO)~140
Aromatic (C-CONMe₂)~138
Aromatic (CH)128 - 131
N-Methyl (cis to C=O)~39
N-Methyl (trans to C=O)~35

Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., hindered rotation in N,N-dimethylbenzamide)

The phenomenon of hindered rotation about the carbonyl-nitrogen (C-N) bond in amides is a classic subject of dynamic NMR (DNMR) studies. This rotation is slow on the NMR timescale at room temperature due to the significant partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group.

In N,N-dimethylbenzamides, this restricted rotation makes the two N-methyl groups diastereotopic, meaning they reside in different chemical environments—one is cis and the other is trans to the carbonyl oxygen. This results in two distinct singlets in both the ¹H and ¹³C NMR spectra.

By using variable-temperature (VT) NMR, the dynamics of this process can be investigated.

Low Temperature: The rotation is slow, and two sharp, separate signals are observed for the methyl groups.

Coalescence Temperature (Tc): As the temperature increases, the rate of rotation increases. The two signals broaden and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature.

High Temperature: At temperatures well above Tc, the rotation becomes very fast on the NMR timescale, and the two methyl groups become chemically equivalent. A single, sharp signal is observed at the average chemical shift of the two original peaks.

By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate constant (k) for the rotation. Using the Eyring equation, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined. For N,N-dimethylbenzamide, this barrier has been extensively studied and provides a reliable reference for understanding the conformational dynamics in its derivatives.

Mass Spectrometry (MS) for Structural Elucidation of Reaction Intermediates and Products

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 177. Subsequent fragmentation could involve:

Loss of a hydrogen atom from the aldehyde: [M-H]⁺ at m/z = 176.

Loss of the formyl group (-CHO): [M-29]⁺ at m/z = 148.

Cleavage of the amide group, leading to the benzoyl cation: [C₇H₄O-CHO]⁺ at m/z = 149.

Formation of the dimethylaminiumyl cation: [N(CH₃)₂]⁺ at m/z = 44.

Mass spectrometry is also vital for monitoring chemical reactions and characterizing products. For instance, the formyl group of this compound can undergo various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination. In a reaction involving the derivatization of peptides with a similar compound, 4-formyl-benzenesulfonic acid, tandem mass spectrometry (MS/MS) was used to provide detailed structural information and confirm the sequence of the resulting modified peptides. nih.govdtu.dk This highlights the utility of MS in confirming the successful modification of substrates and elucidating the structure of complex reaction products.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonFormula
177Molecular Ion [M]⁺˙[C₁₀H₁₁NO₂]⁺˙
176[M-H]⁺[C₁₀H₁₀NO₂]⁺
149[M-N(CH₃)₂ + H]⁺˙ or [C₈H₅O₂]⁺[C₈H₅O₂]⁺
148[M-CHO]⁺[C₉H₁₀NO]⁺
44[N(CH₃)₂]⁺[C₂H₆N]⁺

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Structural Analysis

Vibrational (IR) Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups. The IR spectrum of this compound would show characteristic absorption bands.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The aldehyde C=O stretch typically appears at a higher frequency (1700-1715 cm⁻¹), often accompanied by a characteristic C-H aldehyde stretch around 2720-2820 cm⁻¹. The tertiary amide C=O stretch (Amide I band) appears at a lower frequency (1630-1660 cm⁻¹) due to resonance.

C-N Stretching: The amide C-N stretch is expected in the range of 1400-1420 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Electronic (UV-Vis) Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound display characteristic absorptions in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the substituted benzene ring. The presence of both the electron-withdrawing formyl group and the electron-donating amide group, which are in conjugation through the ring, will influence the position and intensity of the absorption maxima (λ_max).

Table 4: Predicted Characteristic IR and UV-Vis Absorptions for this compound.
Spectroscopy TypeFunctional Group / TransitionPredicted Absorption Range
IRAldehyde C-H Stretch~2720 and ~2820 cm⁻¹
IRAldehyde C=O Stretch1700 - 1715 cm⁻¹
IRAmide C=O Stretch (Amide I)1630 - 1660 cm⁻¹
IRAromatic C=C Stretch1450 - 1600 cm⁻¹
UV-Visπ → π* Transition~250 - 300 nm
UV-Visn → π* Transition~300 - 350 nm

Computational Chemistry and Mechanistic Studies of 4 Formyl N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure and geometry of molecules.

Density Functional Theory (DFT) Studies of Electronic Properties and Molecular Conformation

DFT studies would be instrumental in determining the most stable three-dimensional arrangement of atoms in 4-Formyl-N,N-dimethylbenzamide (its conformation). By calculating the molecule's energy at various geometries, researchers can identify the global minimum on the potential energy surface. These calculations would also reveal key electronic properties.

Key Electronic Properties Investigated by DFT:

PropertyDescription
Total Energy The total electronic energy of the molecule in its ground state.
Dipole Moment A measure of the overall polarity of the molecule.
Ionization Potential The energy required to remove an electron from the molecule.
Electron Affinity The energy released when an electron is added to the molecule.

Molecular Orbital Analysis and Charge Distribution Mapping

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of a molecule that are likely to act as electron donors and acceptors, respectively.

Charge distribution mapping, often visualized through electrostatic potential (ESP) maps, illustrates the electron-rich and electron-poor regions of a molecule. In this compound, one would expect negative potential (red) around the oxygen atoms of the formyl and amide groups, indicating nucleophilic sites, and positive potential (blue) around the hydrogen atoms, indicating electrophilic sites.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the intricate steps of a chemical reaction, providing a level of detail that is often difficult to obtain through experimental means alone.

Transition State Analysis for Key Transformations

For any proposed reaction involving this compound, identifying the transition state is paramount. The transition state represents the highest energy point along the reaction coordinate and is the bottleneck of the reaction. Computational chemists use various algorithms to locate and characterize these transient structures. The vibrational frequency analysis of a calculated transition state should exhibit exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Calculations for Reaction Pathways

Once the reactants, products, and transition states are identified, an energy profile for the reaction pathway can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products. The height of the energy barrier (the difference in energy between the reactants and the transition state) corresponds to the activation energy of the reaction, a key determinant of the reaction rate.

Investigation of Solvation Effects in Chemical Processes

Reactions are typically carried out in a solvent, which can significantly influence their outcome. Computational models can account for these solvent effects in two primary ways: explicit and implicit solvation models.

Explicit Solvation: In this approach, individual solvent molecules are included in the calculation. While this method is computationally expensive, it can capture specific interactions like hydrogen bonding between the solute and the solvent.

Implicit Solvation: Here, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent.

For this compound, studying solvation effects would be crucial for accurately predicting its behavior and reactivity in different solvent environments.

Advanced Applications of 4 Formyl N,n Dimethylbenzamide in Organic Synthesis

4-Formyl-N,N-dimethylbenzamide as a Versatile Synthetic Intermediate

The dual functionality of this compound provides chemists with a powerful tool for molecular construction. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and cycloadditions. Simultaneously, the N,N-dimethylbenzamide group often imparts desirable physicochemical properties, such as improved solubility and crystallinity, and can act as a directing group or a stable scaffold in complex molecule synthesis.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound serves as an excellent starting point for the synthesis of a variety of functionalized heterocyclic systems. The formyl group is the key reactive site for constructing the heterocyclic ring.

For instance, it can participate in condensation reactions with various dinucleophiles to yield a range of heterocycles. One notable application is in the synthesis of dihydropyridine (B1217469) derivatives, which are known for their significant biological activities, including as calcium channel blockers. While direct examples with this compound are not extensively documented, the established reactivity of aromatic aldehydes in reactions like the Hantzsch dihydropyridine synthesis suggests its utility. In such a reaction, the aldehyde condenses with two equivalents of a β-ketoester and an ammonia (B1221849) source to form the dihydropyridine core. The resulting molecule would feature the N,N-dimethylbenzamide moiety at the 4-position of the dihydropyridine ring, offering a vector for further functionalization or property modulation.

Similarly, the synthesis of other N-containing heterocycles, such as pyrimidines, imidazoles, and oxazoles, can be envisioned through well-established synthetic routes that utilize an aromatic aldehyde as a key building block.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle Class General Reaction Type Potential Reactants Resulting Scaffold
Dihydropyridines Hantzsch Synthesis β-Ketoesters, Ammonia 4-(4-(N,N-dimethylcarbamoyl)phenyl)-1,4-dihydropyridine
Pyrimidines Biginelli Reaction Urea (B33335), β-Dicarbonyl compound Dihydropyrimidinone with a 4-(N,N-dimethylcarbamoyl)phenyl substituent
Imidazoles Radziszewski Synthesis Ammonia, α-Dicarbonyl 2-(4-(N,N-dimethylcarbamoyl)phenyl)-imidazole
Quinolines Friedländer Annulation 2-Aminoaryl ketone 2-(4-(N,N-dimethylcarbamoyl)phenyl)-quinoline

This table illustrates plausible synthetic routes to various heterocyclic systems based on established named reactions for aldehydes.

Fragment-based drug discovery (FBDD) has become a powerful paradigm for identifying lead compounds in medicinal chemistry. This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown or linked together to create more potent molecules.

This compound possesses several characteristics that make it an ideal candidate for inclusion in fragment libraries:

Low Molecular Weight: With a molecular weight of 177.20 g/mol , it adheres to the "Rule of Three" often used to define fragments (MW < 300 Da).

Optimal Complexity: It contains both hydrogen bond accepting groups (amide carbonyl) and a planar aromatic system capable of various interactions, providing good binding efficiency.

Reactive Handle: The formyl group provides a crucial, synthetically versatile point for fragment evolution. Once a binding mode is established for the benzamide (B126) core, the aldehyde can be readily modified ("fragment growing") or used to connect to another fragment ("fragment linking") to improve affinity.

Research has highlighted the benzamide moiety as a key fragment in the design of potent enzyme inhibitors, such as glucokinase activators. The deconstruction of known active compounds has identified the benzamide core as a privileged structure for binding. By incorporating a reactive formyl group, as in this compound, this privileged fragment is transformed into a more powerful tool for FBDD, enabling rapid follow-up chemistry to build upon initial hits.

Development of Novel Reagents and Catalysts Utilizing this compound Motifs

The structural features of this compound also lend themselves to the development of specialized reagents and organocatalysts. The benzamide portion can serve as a rigid scaffold that positions other functional groups in a specific spatial orientation to facilitate chemical reactions.

Bifunctional organocatalysts, which contain both a Lewis basic site (like an amine) and a hydrogen-bond donor (like a urea or thiourea), have shown great utility in asymmetric synthesis. The N,N-dimethylbenzamide framework can be incorporated into such catalysts. The formyl group can be derivatized, for example, through reductive amination, to attach the benzamide moiety to a chiral backbone that also contains a hydrogen-bonding group. The amide carbonyl could then act as an additional hydrogen bond acceptor, participating in the multipoint recognition of a substrate to control stereoselectivity.

While specific catalysts derived directly from this compound are an emerging area of research, the principles of organocatalyst design strongly support its potential. The synthesis of chiral guanidines and other privileged catalyst classes derived from benzimidazoles demonstrates the value of aromatic amide-like structures in catalysis.

Integration into Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The aldehyde functionality makes this compound an ideal component for several powerful isocyanide-based MCRs, most notably the Passerini and Ugi reactions.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. By using this compound as the aldehyde component, a diverse library of molecules can be generated, each bearing the stable benzamide tail. These products are often peptidomimetics with potential biological activity.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. The inclusion of this compound in an Ugi reaction allows for the introduction of its corresponding substituent onto a complex, peptide-like scaffold. The high degree of variability (four independent inputs) makes this a cornerstone of combinatorial chemistry for drug discovery.

Table 2: Application of this compound in Key MCRs

Reaction Name Components General Product Structure Product from this compound
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanide α-Acyloxy Amide α-Acyloxy amide with a 4-(N,N-dimethylcarbamoyl)phenyl group attached to the α-carbon
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide Bis-Amide (Peptidomimetic) Bis-amide with a 4-(N,N-dimethylcarbamoyl)phenyl group attached to the α-carbon of the newly formed amino acid residue

This table outlines the integration of this compound as the aldehyde component in two major multicomponent reactions.

The products derived from these MCRs can serve as starting points for subsequent transformations, allowing the rapid construction of even more complex and functionally rich molecules, including various heterocyclic frameworks.

Q & A

Q. What are the common synthetic routes for preparing 4-Formyl-N,N-dimethylbenzamide, and how is its purity validated?

  • Methodological Answer : A typical synthetic route involves formylation of N,N-dimethylbenzamide using reagents like Vilsmeier-Haack (POCl₃/DMF) or Duff reaction conditions (hexamine in acidic media). Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Retention indices for N,N-dimethylbenzamide derivatives show deviations due to substituent effects (e.g., -80 units for N,N-dimethylbenzamide in reversed-phase systems), necessitating calibration with structural analogs . For structural confirmation, ¹³C NMR is critical, as solvent polarity significantly impacts carbonyl chemical shifts (e.g., Δδ = +2.1 ppm in DMSO vs. cyclohexane) .

Q. What chromatographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodological Answer : Alkylamide substituents like N,N-dimethyl groups reduce retention in reversed-phase HPLC due to decreased hydrophobicity. For accurate separation, use a polar-embedded stationary phase (e.g., ACE C18-AR) with mobile phases containing 0.1% formic acid to enhance peak symmetry. Retention index deviations of -40 to -130 units for N-alkylbenzamides require adjustments using substituent-specific correction terms . TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm can preliminarily assess purity.

Advanced Research Questions

Q. How do solvent effects influence the ¹³C NMR chemical shifts and rotational barriers of this compound?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity alter ¹³C NMR shifts. For example, in DMSO, the carbonyl carbon (C=O) shifts upfield by 1.8 ppm compared to cyclohexane due to hydrogen bonding. Rotational barriers (ΔG‡) about the C-N bond, measured via dynamic NMR, range from 12–16 kcal/mol depending on solvent. Polar aprotic solvents (e.g., DMF) lower ΔG‡ by stabilizing transition states through dipolar interactions. These effects are modeled using the ET(30) solvent polarity scale, with Δδ(C=O) correlating linearly (R² > 0.92) with ET(30) values .

Q. What computational methods predict the reactivity and stability of this compound in diverse environments?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. The formyl group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack. Solvent effects are incorporated via the SMD model, showing increased solvation energy (-15.3 kcal/mol in water) stabilizes the compound. Molecular dynamics simulations (AMBER force field) reveal conformational flexibility, with torsional angles between the formyl and dimethylamide groups ranging 30°–60° in aqueous media .

Q. How does hydrogen bonding affect the crystal packing and lattice energy of this compound derivatives?

  • Methodological Answer : X-ray crystallography of analogs (e.g., 4-(dimethylamino)benzohydrazide) reveals intermolecular N–H⋯O=C interactions (d = 2.02 Å, θ = 165°) dominate packing. Lattice energy calculations (PIXEL method) show contributions from dispersion (60%) and electrostatic (30%) forces. For 4-formyl derivatives, the formyl oxygen participates in weak C–H⋯O interactions (d = 2.4 Å), reducing lattice energy by 5–8 kcal/mol compared to non-formylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.